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Compound of Interest

Compound Name: 2-Amino-5-bromo-3-nitropyridine

Cat. No.: B172296 Get Quote

An In-depth Technical Guide to the Electrophilic Nitration of 2-Amino-5-Bromopyridine

Introduction
The electrophilic nitration of 2-amino-5-bromopyridine is a fundamental reaction in organic

synthesis, yielding 2-amino-5-bromo-3-nitropyridine. This product is a crucial building block

and key intermediate in the synthesis of more complex molecules, particularly in the

development of pharmaceuticals and specialty chemicals.[1][2] The reaction involves the

introduction of a nitro group (-NO₂) onto the pyridine ring, a process facilitated by the activating

effect of the amino group. The bromine atom at the 5-position serves to block this site, directing

the nitration regioselectively to the 3-position.[3][4] The most common method employs a

nitrating mixture of concentrated sulfuric acid and nitric acid under carefully controlled

temperature conditions to ensure high yield and purity.[1]

Reaction Mechanism and Signaling Pathway
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Sulfuric acid

protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich

pyridine ring, activated by the amino group, then attacks the nitronium ion. A subsequent

deprotonation step restores the aromaticity of the ring, resulting in the final nitrated product.

Caption: Electrophilic nitration of 2-amino-5-bromopyridine pathway.
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The following table summarizes key quantitative data reported for the synthesis of 2-amino-5-
bromo-3-nitropyridine.

Parameter Value Reference

Starting Material 2-Amino-5-bromopyridine [5][6]

Product
2-Amino-5-bromo-3-

nitropyridine
[5][6]

Molecular Formula C₅H₄BrN₃O₂ [1][7]

Molecular Weight 218.01 g/mol [1][7]

Reported Yield 71% - 85% [5][6]

Melting Point 204 - 208 °C (crude) [1][6]

210 °C (recrystallized) [6]

Appearance Yellow to light-brown powder [1]

Purity (Assay) >98% [1]

Experimental Protocols
Two common protocols are detailed below, differing slightly in reaction time and temperature

profiles.

Protocol 1: Overnight Reaction at Room Temperature
This is the most frequently cited method, involving a prolonged stir at ambient temperature.

Materials:

2-Amino-5-bromopyridine

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃)

10% Aqueous Sodium Hydroxide (NaOH)
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Crushed Ice

Deionized Water

Procedure:

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer,

add concentrated sulfuric acid. Cool the flask to 0 °C in an ice bath.[5]

Substrate Addition: Slowly and portion-wise, add 2-amino-5-bromopyridine (1.0 eq) to the

cold sulfuric acid, ensuring the internal temperature is maintained between 0-5 °C.[2][5]

Nitrating Agent Addition: While vigorously stirring, slowly add concentrated nitric acid (1.2 eq)

dropwise. The rate of addition must be controlled to keep the temperature from exceeding 5

°C.[5]

Initial Reaction: Once the addition is complete, continue stirring the reaction mixture at 0-5

°C for 1 hour.[2][5]

Main Reaction: Remove the ice bath and allow the reaction to slowly warm to room

temperature. Continue stirring overnight.[2][5]

Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with

stirring.[5]

Neutralization: Cool the resulting solution in an ice bath and slowly neutralize by adding 10%

aqueous sodium hydroxide solution until the pH reaches 7-8. A yellow precipitate will form.[2]

[5]

Isolation: Collect the precipitate by vacuum filtration.[5]

Washing: Wash the solid thoroughly with cold water until the washings are free of sulfate.[6]

Drying: Dry the product in a vacuum oven at 60 °C overnight to yield high-purity 2-amino-5-
bromo-3-nitropyridine.[5]

Protocol 2: Accelerated Reaction with Heating
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This protocol, adapted from Organic Syntheses, utilizes a short period of heating to drive the

reaction to completion more quickly.

Materials:

2-Amino-5-bromopyridine (0.5 mole, 86.5 g)

Concentrated Sulfuric Acid (sp. gr. 1.84, 500 mL)

95% Nitric Acid (0.57 mole, 26 mL)

40% Sodium Hydroxide Solution (~1350 mL)

Ice

Procedure:

Reaction Setup: Charge a 1-liter three-necked flask, equipped with a mechanical stirrer and

thermometer, with concentrated sulfuric acid and cool in an ice bath.[6]

Substrate Addition: Add 2-amino-5-bromopyridine at a rate that keeps the temperature below

5 °C.[6]

Nitrating Agent Addition: Add 95% nitric acid dropwise with stirring at 0 °C.[6]

Stirring Profile:

Stir at 0 °C for 1 hour.[6]

Allow the mixture to warm to room temperature and stir for 1 hour.[6]

Heat the mixture and stir at 50–60 °C for 1 hour.[6]

Quenching: Cool the flask and pour the contents onto 5 L of ice.[6]

Neutralization: Neutralize the solution with 40% sodium hydroxide solution.[6]

Isolation & Washing: Collect the yellow precipitate by filtration and wash with water until the

washings are sulfate-free.[6]
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Drying: Dry the product at room temperature to a constant weight. The resulting 2-amino-5-
bromo-3-nitropyridine is typically pure enough for subsequent steps.[6] For higher purity,

recrystallization from ethyl methyl ketone can be performed.[6]

Experimental Workflow Visualization
The general workflow for the electrophilic nitration of 2-amino-5-bromopyridine is depicted

below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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